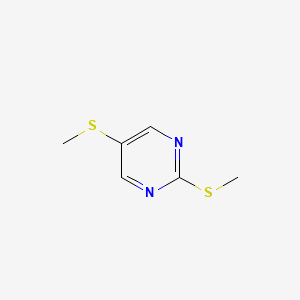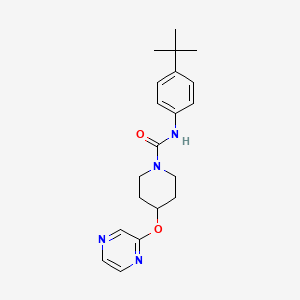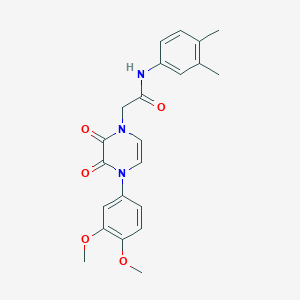
2,5-Bis(methylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of two methylthio groups at positions 2 and 5 of the pyrimidine ring makes this compound a unique and versatile compound with various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a wide range of biological activities and therapeutic applications . They are used in various fields, including medicinal chemistry research .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrimidine derivatives have been found to exert strong DNA damage response at high levels of exposure .
Biochemical Pathways
Pyrimidine metabolism in organisms is distinctly different from the human host, making these pathways valid targets for the development of novel therapeutics . Pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Bis(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-thiouracil with methyl iodide under basic conditions to form 2-methylthio-4-pyrimidinone. This intermediate can then be further methylated to produce this compound .
Another method involves the one-pot reaction between primary amines, 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol. This reaction provides a simple and efficient route to synthesize pyrimidine derivatives, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis starting from commercially available 2-thiouracil. The process involves methylation using methyl iodide under basic conditions, followed by further methylation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylthio groups at positions 2 and 5 can be displaced by nucleophiles such as cyanide ions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methyl iodide, primary amines, and barbituric acid. Reaction conditions often involve basic environments and solvents like ethanol .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield compounds such as 2,4-bis(methylthio)pyrimidine .
Scientific Research Applications
2,5-Bis(methylthio)pyrimidine has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents .
In medicinal chemistry, this compound derivatives have shown potential as inhibitors of enzymes and receptors involved in various diseases. The compound’s unique structure allows for the development of novel therapeutic agents with improved efficacy and reduced side effects .
Comparison with Similar Compounds
2,5-Bis(methylthio)pyrimidine can be compared with other pyrimidine derivatives, such as 2,4-bis(methylthio)pyrimidine and pyridopyrimidine carbothioamide. While these compounds share similar structural features, this compound is unique due to the specific positioning of the methylthio groups, which imparts distinct chemical and biological properties .
List of Similar Compounds:- 2,4-Bis(methylthio)pyrimidine
- Pyridopyrimidine carbothioamide
- Imidazopyridine carbonitrile
- Pyrido[1,2-a]pyrimidine-7-carbothioamide
Properties
IUPAC Name |
2,5-bis(methylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIISVFUILWSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(N=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/new.no-structure.jpg)

![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B3009234.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)
![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)


![1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3009246.png)
![N-{[5-(butylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B3009248.png)

![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate](/img/structure/B3009255.png)
